Bienvenue dans la boutique en ligne BenchChem!

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Glucokinase activator GK Type 2 diabetes

This 1,3,4-oxadiazole benzamide is a validated human glucokinase (GK) activator with a reported EC50 of 1.59 µM. Its distinct 3-methoxy-oxadiazole-benzamide scaffold serves as an essential chemotype for ligand-based drug design, pharmacophore modeling, and as a low-micromolar benchmark in high-throughput screening campaigns. Procure this specific scaffold to establish baseline SAR for metabolic disorder programs, profile chemotype-specific ADMET liabilities, or generate novel analogs via systematic substituent variation. Ideal for medicinal chemistry optimization where a defined, moderate-potency GK activator is required.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
CAS No. 904645-51-8
Cat. No. B6529255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
CAS904645-51-8
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H15N3O3/c1-11-19-20-17(23-11)12-6-8-14(9-7-12)18-16(21)13-4-3-5-15(10-13)22-2/h3-10H,1-2H3,(H,18,21)
InChIKeyTVMDFPIUMRDPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (CAS 904645-51-8): Core Scaffold and Baseline Procurement Profile


3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3-methoxybenzamide moiety linked to a 5-methyl-1,3,4-oxadiazol-2-yl phenyl group . This compound has been cataloged in authoritative bioactivity databases as a human glucokinase (GK) activator, representing a benzamide-based scaffold within the broader glucokinase activator (GKA) chemical space [1]. Its structural features suggest it is primarily investigated for metabolic disorder applications, although the depth of publicly available primary pharmacological data is limited compared to advanced clinical GKA candidates.

Why 3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide Cannot Be Casually Substituted by In-Class Glucokinase Activators


Direct evidence differentiating 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide from its closest in-class analogs is currently extremely limited in the public domain. The sole quantitative data point—glucokinase activation [1]—exists without published head-to-head comparators against other 1,3,4-oxadiazole benzamides or leading GKA scaffolds (e.g., piragliatin, AZD6370). Without comparative potency, selectivity, or ADMET data, any claim of superiority over generic GKA substitution cannot be scientifically substantiated. Procurement decisions must therefore be based on the specific experimental context requiring this precise chemotype, rather than on proven performance differentiation. Users should be aware that in-class compounds may exhibit vastly different glucokinase activation potencies, binding kinetics, and selectivity profiles, rendering simple substitution inadvisable without direct comparative data [2].

Quantitative Differentiation Guide for 3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (CAS 904645-51-8)


Glucokinase Activation Potency: Establishing the Baseline Efficacy for the Oxadiazole-Benzamide Chemotype

The compound activates human recombinant glucokinase with an EC50 of 1.59 µM (1590 nM) in a G6-PD coupled assay at 5 mM glucose concentration [1]. This represents the sole authoritative quantitative efficacy data for this specific chemotype. No head-to-head potency comparison with a close structural analog (e.g., 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide or 2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide) has been published. A cross-study comparison with a distantly related clinical GKA, AZD6370, is of limited value due to major scaffold differences but is noted for context: AZD6370 was a Phase II GKA with a structurally unrelated pyridine-based core, showing robust clinical glucose-lowering before discontinuation for hypoglycemia risk [2].

Glucokinase activator GK Type 2 diabetes

Structural Differentiation from Closest Commercially Available Analogs: The 3-Methoxy Positional Isomer

The compound is a positional isomer of 4-methoxy and 2-methoxy variants within the N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide series. A closely cataloged analog, 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, substitutes the 3-methoxy with a 2-ethoxy group, while 2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide adds a second methoxy substituent . In the broader GKA benzamide literature, the position and nature of substituents on the benzamide ring dramatically affect glucokinase activation potency, with variations of over 10-fold observed between closely related regioisomers [1]. However, no quantitative comparative data exist for these specific oxadiazole analogs.

Structure-activity relationship SAR Oxadiazole benzamide Positional isomer

Absence of Demonstrated Selectivity Profiles Limiting Claims of Reduced Off-Target Risk

No selectivity data (e.g., against hexokinase isoforms I-III, or broader kinase/receptor panels) is available for this compound. In contrast, advanced GKA candidates have been extensively profiled for selectivity; for example, AZD6370 demonstrated GK activation at low nM concentrations but was discontinued partly due to hypoglycemic events linked to excessive GK activation in pancreatic β-cells [1]. For a procurement scientist, the absence of a selectivity profile for 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide means that any assumed safety advantage over clinical GKAs is entirely unproven.

Selectivity Off-target Glucokinase Safety

Validated Application Scenarios for 3-Methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide Based on Existing Evidence


Chemical Probe for Glucokinase Activator Pharmacophore Modeling

The compound's defined glucokinase activation EC50 of 1.59 µM, combined with its distinct 3-methoxy-1,3,4-oxadiazole-benzamide scaffold, makes it a useful data point in ligand-based drug design or pharmacophore models exploring GKA chemical space [1]. It can serve as a benchmark for virtual screening campaigns aiming to identify novel GKAs with improved potency over this baseline chemotype.

Starting Point for MedChem SAR Expansion of Oxadiazole-Benzamide GKAs

Given the known sensitivity of benzamide GKA activity to substituent position and the lack of data on close analogs, this compound is a rational starting scaffold for medicinal chemistry optimization [1]. Researchers can systematically vary the methoxy position, replace the oxadiazole with bioisosteres, or modify the amide linkage to generate novel SAR, using the 1.59 µM EC50 as a baseline potency reference.

Negative Control or Benchmarking Tool in Glucokinase Activator Screening Cascades

For groups running high-throughput screens for GK activation, this compound's moderate potency (low micromolar range) may qualify it as a useful assay benchmark or a weak-activity comparator to gauge the dynamic range of the assay relative to more potent (nanomolar) clinical GKAs [1]. Its structural uniqueness also makes it a candidate for assessing scaffold-specific assay interference.

Exploratory In Vitro Toxicology Profiling of the 1,3,4-Oxadiazole Chemotype

With no selectivity or early safety data available, this compound represents an opportunity for industrial or academic groups to profile the intrinsic cytotoxicity, CYP inhibition, and hERG liability of the 3-methoxy-oxadiazole-benzamide chemotype. Such data would address a critical knowledge gap and inform the development of safer GKA candidates [2].

Quote Request

Request a Quote for 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.